molecular formula C17H21N3O4S B6796319 N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide

Cat. No.: B6796319
M. Wt: 363.4 g/mol
InChI Key: XOVMRDIRKQMTCK-UHFFFAOYSA-N
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Description

N-(3-methoxyspiro[33]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-20(14-9-15(24-2)17(14)6-3-7-17)25(22,23)11-4-5-12-13(8-11)18-10-16(21)19-12/h4-5,8,10,14-15H,3,6-7,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVMRDIRKQMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C12CCC2)OC)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core, followed by the introduction of the quinoxaline and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its dihydro or tetrahydro derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide
  • N-(3-methoxyspiro[3.3]heptan-1-yl)pyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(3-methoxyspiro[33]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide stands out due to its unique quinoxaline moiety, which imparts distinct chemical and biological properties

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